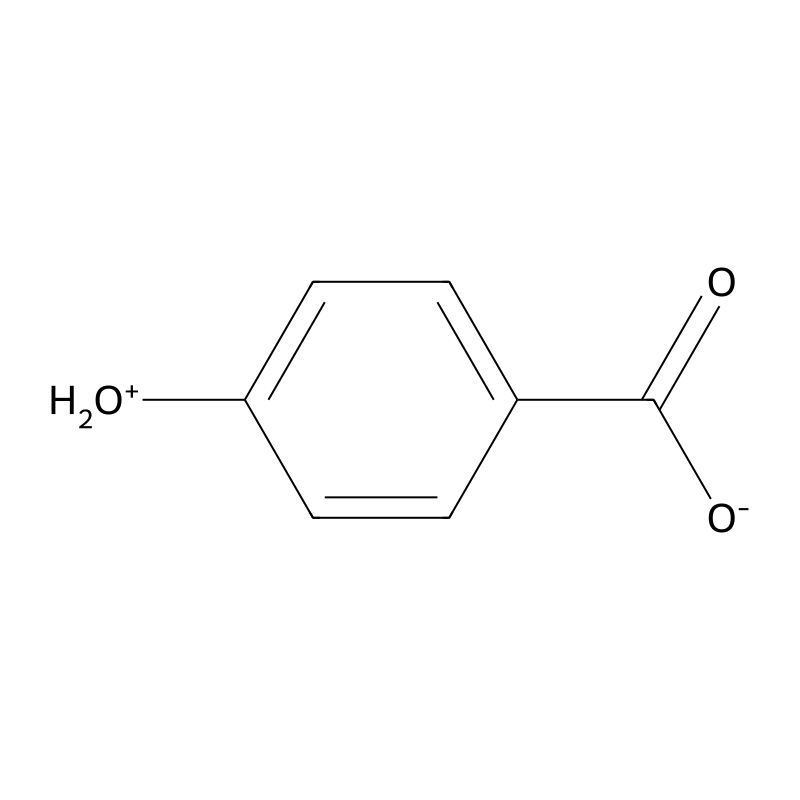4-Oxoniobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
5 mg/mL at 25 °C
Solubility (in 100 g of solution): 99% ethanol 38.75 g (67 °C); n-butanol 19.5 g (32.5 °C)
Soluble in about 125 parts water, freely in alcohol, slightly in chloroform; soluble in ether, acetone. Practically insoluble in carbon disulfide.
In water, 5000 mg/L at 25 °C
5.0 mg/mL
slightly soluble in water; soluble in organic solvents
freely soluble (in ethanol)
Synonyms
Canonical SMILES
Description
4-Oxoniobenzoate is a chemical compound characterized by its unique structure, which includes a benzoate moiety with an oxo functional group. It is often utilized in various chemical and biological applications due to its reactivity and potential therapeutic properties. The compound's molecular formula is typically represented as with a molecular weight of approximately 401.4 g/mol. Its IUPAC name is [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl]benzoate, indicating its complex arrangement of functional groups.
- Oxidation: The compound can be oxidized to form various oxides, potentially leading to the formation of benzoic acid derivatives.
- Reduction: Reduction reactions can convert the oxo group into hydroxyl groups, altering its reactivity and properties.
- Substitution: The aromatic rings in the compound are prone to electrophilic substitution reactions, which can modify the structure and introduce new functional groups.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and aluminum chloride as a catalyst for substitution reactions.
Research indicates that 4-Oxoniobenzoate exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, leading to altered biological responses. This makes it a candidate for further investigation in drug development and therapeutic applications.
The synthesis of 4-Oxoniobenzoate typically involves multiple steps:
- Formation of Intermediate Compounds: Initial reactions may include the acetylation of 4-toluidine to form N-acetyl-4-toluidine.
- Hydrazone Formation: This intermediate is then reacted with hydrazine hydrate to yield a hydrazone.
- Esterification: The final step involves esterification with benzoic acid or its derivatives under acidic conditions to produce the target compound.
Industrial production methods often scale these processes, optimizing reaction conditions for higher yields and purity through automated reactors and precise temperature control.
4-Oxoniobenzoate finds applications across various fields:
- Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules.
- Biology: The compound is utilized in studies exploring enzyme kinetics and biochemical assays.
- Medicine: Investigated for therapeutic properties, it shows promise in treating infections and cancer.
- Industry: Employed in the development of specialty chemicals and new materials.
Studies on the interactions of 4-Oxoniobenzoate with biological systems reveal that it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can prevent substrate access, thereby altering enzyme activity and influencing metabolic pathways. Such interactions are crucial for understanding its potential therapeutic effects.
Several compounds share structural similarities with 4-Oxoniobenzoate, allowing for comparative analysis:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Oxo-4-phenylbutanoyl benzoate | Contains a phenylbutanoyl group; used in similar biological studies. | |
| 4-Hydroxybenzoic acid | A simpler structure; widely used as a preservative and in cosmetics. | |
| Benzoyl peroxide | Known for its strong oxidizing properties; used primarily in acne treatment. |
Uniqueness
What sets 4-Oxoniobenzoate apart from these compounds is its specific combination of oxo functionality and aromatic characteristics, which enhances its reactivity profile and potential applications in both synthetic chemistry and medicinal chemistry. Its ability to interact with biological targets uniquely positions it within the realm of research focused on drug development .
Physical Description
Solid
White crystalline powder; faint nutty odou
Color/Form
XLogP3
Density
LogP
1.58
log Kow=1.58
Melting Point
Mp 213-214 °
UNII
Related CAS
16782-08-4 (mono-potassium salt)
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 276 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 274 of 276 companies with hazard statement code(s):;
H315 (18.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (78.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
1.9X10-7 mm Hg at 25 °C /Extrapolated/
Pictograms


Corrosive;Irritant








